molecular formula C5H11NO2 B165899 Butyl carbamate CAS No. 592-35-8

Butyl carbamate

Cat. No. B165899
CAS RN: 592-35-8
M. Wt: 117.15 g/mol
InChI Key: SKKTUOZKZKCGTB-UHFFFAOYSA-N
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Description

Butyl carbamate is an organic compound with the formula C5H11NO2 . It is also known by other names such as Carbamic acid, butyl ester; n-Butyl carbamate; USAF el-101; USAF fo-1 . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of Butyl carbamate involves various chemical reactions. For instance, the thermal decomposition of carbamates can lead to isocyanate synthesis . The activation energy and the pre-exponential factor for isocyanate synthesis by the thermal decomposition of carbamates were determined .


Molecular Structure Analysis

The molecular structure of Butyl carbamate includes a butyl group attached to a carbamate moiety . This structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Butyl carbamates can undergo various chemical reactions. For example, they can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The tert-butanesulfinyl group in tert-butanesulfinyl imines can activate the imines for the addition of nucleophiles and can be cleaved after nucleophilic addition .


Physical And Chemical Properties Analysis

Butyl carbamates are generally stable under acidic conditions but can be deprotected under specific conditions, such as treatment with acid or fluoride sources. The presence of the carbamate group allows for further functionalization and transformation into other valuable chemical entities.

Scientific Research Applications

Antibacterial Properties

Butyl carbamate has been identified as having bacteriostatic effects against a range of gram-negative and gram-positive bacteria. This antibacterial activity increases with the length of the alkyl chain in the urea compound. Furthermore, butyl carbamate has shown effectiveness in combination with sulfanilamide, enhancing its antibacterial properties. It also demonstrates inactivation of para-aminobenzoic acid over varying durations and concentrations (Weinstein & McDonald, 1946).

CO2 Capture

In environmental applications, a study revealed that a room-temperature ionic liquid, synthesized by reacting 1-butyl imidazole with an amine hydrobromide, reacts with CO2. This process sequesters CO2 as a carbamate salt, showcasing potential in CO2 capture and environmental sustainability efforts (Bates et al., 2002).

Chemical Synthesis

Butyl carbamate plays a role in chemical synthesis as well. For example, 1-Butyl-3-methylimidazolium hydrogen carbonate has been utilized as a carboxylating agent to convert amines into corresponding carbamate esters, with the efficiency dependent on the nature of the amine and alkylating agent used (De Nicola, Arcadi, & Rossi, 2016).

Structure Analysis

The molecular structure of butyl carbamate has been characterized through Fourier transform microwave spectroscopy. This study highlighted its various conformations, providing insights into its chemical behavior and potential applications in material science and chemistry (Pinacho et al., 2019).

Biocidal Properties

Butyl carbamate derivatives, like phenyl N-butyl carbamates, have been studied for their inhibitory effects on enzymes like butyrylcholinesterase and acetylcholinesterase. These properties are significant in the context of treating diseases like Alzheimer's (Lin et al., 2005).

Future Directions

Future research directions include the relationship between Butyl carbamate pesticide exposure, dysregulation of the immune system and predisposition to different types of cancers, allergies, autoimmune and infectious diseases . Further studies are needed to understand the basis of cancer immune evasion .

properties

IUPAC Name

butyl carbamate
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InChI

InChI=1S/C5H11NO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H2,6,7)
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InChI Key

SKKTUOZKZKCGTB-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)N
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Molecular Formula

C5H11NO2
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DSSTOX Substance ID

DTXSID2060462
Record name Carbamic acid, butyl ester
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Molecular Weight

117.15 g/mol
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Physical Description

Solid; Soluble in water (25.8 g/L at 37 deg C); [HSDB]
Record name n-Butyl carbamate
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Boiling Point

204 °C (WITH DECOMP)
Record name N-BUTYL CARBAMATE
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Solubility

Very soluble in ethanol, slightly soluble in chloroform., In water, 2.58X10+4 mg/l at 37 °C.
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Vapor Pressure

0.15 [mmHg]
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Product Name

Butyl carbamate

Color/Form

PRISMS

CAS RN

592-35-8
Record name Butyl carbamate
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Record name n-Butyl carbamate
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Record name Butyl carbamate
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Melting Point

53 °C
Record name N-BUTYL CARBAMATE
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Synthesis routes and methods

Procedure details

The same procedure as used in Example 1 was followed, however, 2-methylpentamethylene 1,5-dibutylurethane was used in the mixing vessel cascade instead of hexamethylene dibutylurethane. In doing this, 660 parts 2-methylpentamethylene-1,5-diamine, 680 parts urea, and 76 parts n-butanol were added during the course of one hour. In this case, about 2400 parts/hour n-butanol was obtained at the top of the first distillation column and was cycled back into the cascade. At the top of the stripping column, 1430 parts of a mixture comprising dibutyl carbonate, carbamic acid butyl ester, and residual butanol was obtained. This mixture was returned to the second vessel in the mixing vessel cascade together with the evaporator discharge. The evaporator was run in such a way that the ratio of evaporated 2-methylpentamethylene-1,5-dibutylurethane to discharging melt was approximately 46:54. A mixture of ca. 74 weight percent 2-methylpentamethylene 1,5-diisocyanate and 26 weight percent methylpentamethylene monourethane monoisocyanates condensed in the first condenser. From this condensate, 887 parts/hour 2-methylpentamethylene 1,5-diisocyanate was obtained in a subsequent distillation process at a purity ≥98 percent (selectivity based on charged 2-methylpentamethylene 1,5-diamine: 93.6 percent).
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[Compound]
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2-methylpentamethylene 1,5-dibutylurethane
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hexamethylene dibutylurethane
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2-methylpentamethylene-1,5-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,190
Citations
S Bhagwanth, AG Waterson… - The Journal of …, 2009 - ACS Publications
… with tert-butyl carbamate proceeds faster than when … -butyl carbamate than with benzophenone imine. There are some similarities of Pd-catalyzed amidations using tert-butyl carbamate …
Number of citations: 52 pubs.acs.org
P Pinacho, JC López, Z Kisiel… - The Journal of Physical …, 2019 - ACS Publications
… In this work we aimed to investigate the structure of butyl carbamate (Bcb) (see Scheme 1) and of its complex with water by taking advantage of the power of high-resolution microwave …
Number of citations: 3 pubs.acs.org
TD Davis, D Sheldon, C Erkey - Journal of the American …, 2005 - Wiley Online Library
… Butyl carbamate was investigated as the pore inducer for this study. Butyl carbamate is not a PAH … The solubility of butyl carbamate in scCO 2 was not available, however, expected to be …
Number of citations: 19 ceramics.onlinelibrary.wiley.com
L Qin, H Cui, D Zou, J Li, Y Wu, Z Zhu, Y Wu - Tetrahedron Letters, 2010 - Elsevier
… (a), 8(c) However, the published ammonia equivalents are not in a conveniently protected form except for tert-butyl carbamate. The tert-butyloxycarbonyl (Boc) group is a …
Number of citations: 31 www.sciencedirect.com
P O'Brien, SA Osborne, DD Parker - Tetrahedron letters, 1998 - Elsevier
A variety of substituted styrenes have been aminohydroxylated using t-butyl carbamate to give either enantiomer of highly enantiomerically enriched N-Boc protected amino alcohols in …
Number of citations: 34 www.sciencedirect.com
Z Zeng, Z Yang, W Xue, X Li - Chinese Journal of Chemical Engineering, 2014 - Elsevier
… The vapor pressures of n-butyl carbamate were measured in the temperature range from … Then the standard enthalpy of vaporization for n-butyl carbamate was estimated. The heat …
Number of citations: 4 www.sciencedirect.com
P Wang, S Liu, L Lu, X Ma, Y He, Y Deng - RSC Advances, 2015 - pubs.rsc.org
An efficient method using commercially available ionic liquids (ILs) as extractants for the separation of a close-boiling mixture containing dibutyl carbonate (DBC) and butyl carbamate (…
Number of citations: 10 pubs.rsc.org
JH Lim, AC Muguet-Chanoit, DT Smith, E Laber… - PLoS …, 2014 - journals.plos.org
… We compared the therapeutic effects of orally administered 4-AP and its t-butyl carbamate derivative (t-butyl) with placebo in dogs that had suffered an acute spinal cord injury that left …
Number of citations: 31 journals.plos.org
JJ Heo, UJ Kim, JE Oh - Environmental Engineering Research, 2019 - eeer.org
In this study, extraction, clean-up and instrumental analytical conditions were optimized for identifying and quantifying methyl-, chloromethyl-benzi-, octyl-isothiazolinone (MIT, CMIT, BIT…
Number of citations: 26 eeer.org
K MURATO, T SHIOIRI, SI YAMADA - Chemical and Pharmaceutical …, 1975 - jstage.jst.go.jp
… However, the use of tert-butyl carbamate (X) as an additive changed the reaction course and the desired carbamate (II), though accompanied by racemization, was obtained in good …
Number of citations: 20 www.jstage.jst.go.jp

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